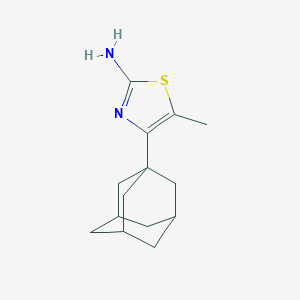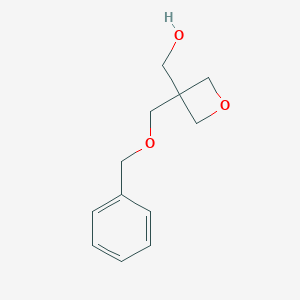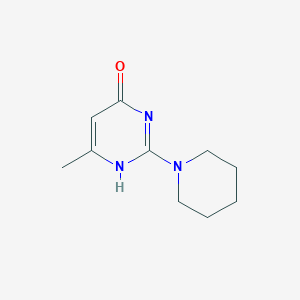
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H15N3O . It has a molecular weight of 193.25 g/mol. The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is 1S/C10H15N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) .
Physical And Chemical Properties Analysis
“6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is a solid compound with a molecular weight of 193.25 g/mol .
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These derivatives, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, were synthesized and tested using the chick chorioallantoic membrane (CAM) model and DNA binding/cleavage assays. They effectively blocked blood vessel formation and exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines
Certain derivatives, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, were synthesized and shown to have significant antiproliferative effects against various human cancer cell lines. This highlights their potential as anticancer agents. Among the tested compounds, certain derivatives exhibited good activity on all cell lines except one, underlining their selectivity and potential for further research as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity
Compounds containing the 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol structure were synthesized and evaluated for their antibacterial activity. The synthesized compounds were achieved through microwave-assisted synthesis and were found to have significant antibacterial properties, indicating their potential use in antibacterial treatments (C.Merugu et al., 2010).
Plant Growth Stimulation
Derivatives of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol demonstrated a pronounced plant growth-stimulating effect. The synthesized compounds showed relative effectiveness in stimulating plant growth compared to heteroauxin, suggesting their potential use in agriculture (Pivazyan et al., 2019).
Corrosion Inhibition Properties
Piperidine derivatives, including those related to the 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol structure, were studied for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds were found to effectively inhibit corrosion, showcasing their potential in materials science and engineering (Kaya et al., 2016).
Safety And Hazards
The safety information for “6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLCVZETJZNSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295967 |
Source


|
| Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |
CAS RN |
42487-69-4 |
Source


|
| Record name | MLS002703929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

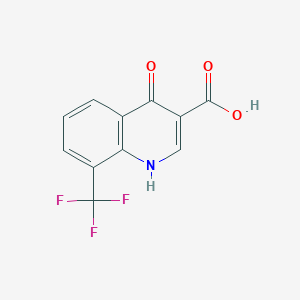
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
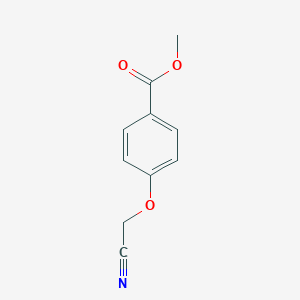
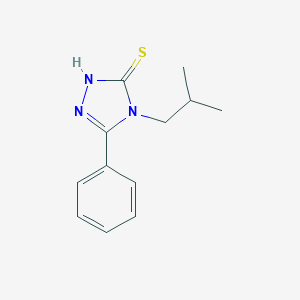
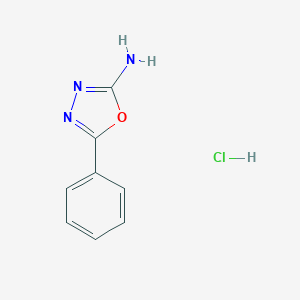
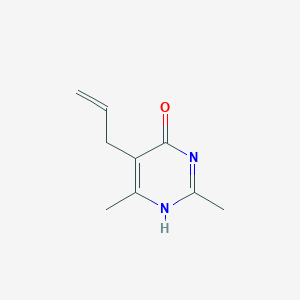
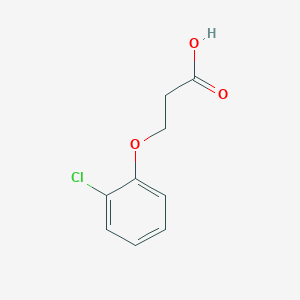
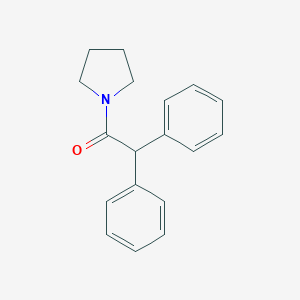
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
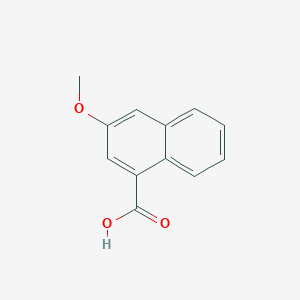
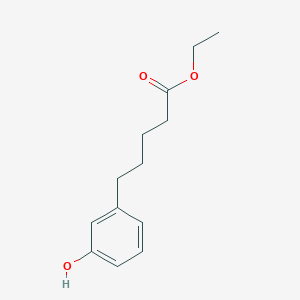
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
